molecular formula C11H12N2O B2604084 N,N-dimethyl-1H-indole-5-carboxamide CAS No. 23690-51-9

N,N-dimethyl-1H-indole-5-carboxamide

Cat. No. B2604084
CAS RN: 23690-51-9
M. Wt: 188.23
InChI Key: SJIGVLPIOOMDCM-UHFFFAOYSA-N
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Description

“N,N-dimethyl-1H-indole-5-carboxamide” is a chemical compound that is part of a collection of rare and unique chemicals . It is used by early discovery researchers .


Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Chemical Reactions Analysis

“N,N-dimethyl-1H-indole-5-carboxamide” is used as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .

Scientific Research Applications

Allosteric Modulation of CB1 Receptor

N,N-dimethyl-1H-indole-5-carboxamide derivatives have been studied for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). These compounds are critical in understanding the structural requirements for allosteric modulation of CB1, impacting binding affinity and cooperativity. This research aids in the development of potent CB1 allosteric modulators with potential therapeutic implications (Khurana et al., 2014).

Imaging Cancer Tyrosine Kinase

Indole-5-carboxamide derivatives have been synthesized for use as potential positron emission tomography (PET) tracers for imaging cancer tyrosine kinase. This application is significant in the field of cancer diagnosis and treatment, providing a new avenue for the visualization and understanding of cancer-related processes (Wang et al., 2005).

Chemosensor Development

Research has been conducted on N,N-dimethyl-1H-indole-5-carboxamide derivatives for their use in chemosensor technology. These compounds have shown the ability to selectively recognize various ions, such as Fe+3 and Cu+2, over other cations. This selective recognition is essential for developing sensors for environmental monitoring and chemical analysis (Şenkuytu et al., 2019).

Polymerization Catalysts

Certain indole-5-carboxamide compounds act as efficient hydrogen-bonding organocatalysts for the ring-opening polymerization of l-lactide. This application is significant in the field of polymer chemistry, offering a new method for controlling polymer dispersity and molecular weight, with implications in materials science (Koeller et al., 2009).

Mechanism of Action

“N,N-dimethyl-1H-indole-5-carboxamide” is a p38α MAPK-selective inhibitor . It prevents the development and progression of diabetes in nonobese diabetic (NOD) mice by inhibiting T cell infiltration and activation .

properties

IUPAC Name

N,N-dimethyl-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13(2)11(14)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIGVLPIOOMDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1H-indole-5-carboxamide

Synthesis routes and methods

Procedure details

The title compound was prepared by following the similar procedure as described in Intermediate-10, using 1H-indole-5-carboxylic acid and dimethylamine (0.330 g, 56.6%); MS: 189.1 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step Two

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